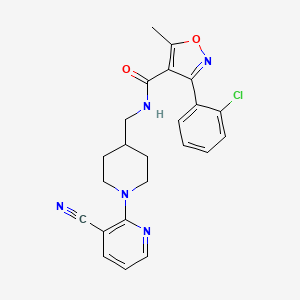
N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyanopropyl group and a phenyl group attached to the pyrazole ring, along with a carboxamide functional group
Métodos De Preparación
The synthesis of N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with 1-cyanopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones. Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to reduce specific functional groups within the molecule .
Substitution reactions are also common for this compound. For instance, nucleophilic substitution reactions can occur at the cyanopropyl group, leading to the formation of new derivatives. Common reagents used in these reactions include alkyl halides, amines, and organometallic reagents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, pyrazole derivatives, including this compound, have been studied for their potential therapeutic properties. They exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. Researchers are exploring their use in drug discovery and development, aiming to identify new treatments for various diseases .
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the synthesis of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide is primarily related to its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
The molecular targets and pathways involved depend on the specific biological activity being studied. Detailed mechanistic studies are often conducted to elucidate the precise interactions and effects of the compound at the molecular level.
Comparación Con Compuestos Similares
N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring or variations in the functional groups attached to the ring. For instance, compounds like 1-phenyl-3-(4-pyridyl)-1H-pyrazole and 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole share structural similarities but differ in their substituents and functional groups .
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, biological activity, and potential applications. By comparing its properties and activities with those of similar compounds, researchers can gain insights into structure-activity relationships and identify key features that contribute to its unique characteristics.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-11(10-15)16-14(19)13-8-9-18(17-13)12-6-4-3-5-7-12/h3-9,11H,2H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXTPGQYDPQAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=NN(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)

![2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2379796.png)




![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)
